14,15-Dehydro-Leukotrien B4
Übersicht
Beschreibung
14,15-dehydro Leukotriene B4 is a derivative of Leukotriene B4, a dihydroxy fatty acid derived from arachidonic acid through the 5-lipoxygenase pathway. It is known for its role as a Leukotriene B4 receptor antagonist, with a stronger binding affinity for the BLT1 receptor compared to the BLT2 receptor . This compound has been observed to inhibit Leukotriene B4-induced release of lysozymes from rat polymorphonuclear leukocytes .
Wissenschaftliche Forschungsanwendungen
14,15-dehydro Leukotriene B4 has several applications in scientific research:
Chemistry: Used as a model compound to study leukotriene pathways and receptor interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases by inhibiting Leukotriene B4 activity.
Industry: Utilized in the development of anti-inflammatory drugs and research on leukotriene receptor antagonists
Wirkmechanismus
Target of Action
14,15-dehydro Leukotriene B4, also known as (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid, primarily targets the Leukotriene B4 (LTB4) receptors , specifically BLT1 and BLT2 . These receptors play a crucial role in leukocyte functions, including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis .
Mode of Action
14,15-dehydro Leukotriene B4 acts as an antagonist to the LTB4 receptors . It has a higher binding affinity for BLT1, demonstrating a Ki value of 27 nM, compared to BLT2, which has a Ki value of 473 nM . This interaction inhibits the LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .
Biochemical Pathways
14,15-dehydro Leukotriene B4 is involved in the 5-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid into leukotrienes, including LTB4 . By acting as an antagonist to the LTB4 receptors, 14,15-dehydro Leukotriene B4 can influence this pathway and its downstream effects .
Pharmacokinetics
It’s worth noting that the compound is miscible in dmf, dmso, ethanol, and pbs (ph 72), which suggests it may have good bioavailability .
Result of Action
The primary result of 14,15-dehydro Leukotriene B4’s action is the inhibition of LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes . This suggests that the compound could potentially modulate immune responses and inflammation, given the role of lysozymes in these processes .
Biochemische Analyse
Biochemical Properties
14,15-dehydro Leukotriene B4 plays a significant role in biochemical reactions. It interacts with at least two LTB4 receptors, termed BLT1 and BLT2 . It has a higher binding affinity for BLT1, demonstrating a Ki value of 27 nM, compared to BLT2, which has a Ki value of 473 nM .
Cellular Effects
14,15-dehydro Leukotriene B4 influences cell function by promoting a number of leukocyte functions including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis .
Molecular Mechanism
The molecular mechanism of 14,15-dehydro Leukotriene B4 involves its interaction with LTB4 receptors. It acts as an antagonist, inhibiting LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .
Temporal Effects in Laboratory Settings
It is known that it inhibits LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .
Metabolic Pathways
14,15-dehydro Leukotriene B4 is involved in the 5-lipoxygenase pathway, a metabolic pathway derived from arachidonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-dehydro Leukotriene B4 typically involves the enzymatic conversion of Leukotriene A4 to Leukotriene B4, followed by a dehydrogenation process to introduce the 14,15-dehydro modification . The reaction conditions often require specific enzymes and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of 14,15-dehydro Leukotriene B4 is less common due to its specialized applications in research. it can be produced in bulk by optimizing the enzymatic pathways and using bioreactors to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 14,15-dehydro Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can reverse the dehydrogenation process, converting it back to Leukotriene B4.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like lipoxygenases and hydrolases are commonly used
Major Products:
Oxidation Products: Modified leukotrienes with altered hydroxyl groups.
Reduction Products: Leukotriene B4.
Substitution Products: Various leukotriene derivatives depending on the substituents used
Vergleich Mit ähnlichen Verbindungen
Leukotriene B4: The parent compound, which has a similar structure but lacks the 14,15-dehydro modification.
12-oxo Leukotriene B4: Another derivative with different functional group modifications.
12(S)-hydroxyheptadecatrienoic acid: An endogenous ligand for the BLT2 receptor
Uniqueness: 14,15-dehydro Leukotriene B4 is unique due to its specific modification at the 14,15 positions, which enhances its binding affinity for the BLT1 receptor and its ability to inhibit Leukotriene B4-induced responses. This makes it a valuable tool in research focused on leukotriene pathways and inflammatory processes .
Eigenschaften
IUPAC Name |
(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVOEPTHWOJMX-CHHAPGPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165823 | |
Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114616-11-4 | |
Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.